3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxalate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- 3-ethyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
- 3-ethyl-1H,2H,3H,4H-pyrido[2,3-c]pyrazine
Uniqueness
3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the position of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for targeted research and applications .
Properties
CAS No. |
1499973-27-1 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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